Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
The molecular structure of similar compounds like “methyl 2-amino-1H-benzimidazole-5-carboxylate” has been analyzed .Chemical Reactions Analysis
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, “methyl 2-amino-1H-benzimidazole-5-carboxylate” should be stored in a dark place, in an inert atmosphere, at room temperature .Scientific Research Applications
Antimicrobial Potential
Imidazole derivatives, such as the compound , have been shown to exhibit significant antimicrobial properties . They can be synthesized and tested against a variety of microbial strains to determine their efficacy in inhibiting growth or killing microorganisms. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .
Anti-tubercular Activity
The structural similarity of this compound to other imidazole derivatives that have demonstrated effectiveness against Mycobacterium tuberculosis suggests potential use in anti-tubercular therapy. Research can be directed towards evaluating its activity against various strains of tuberculosis, which remains a major global health challenge .
Antitumor Applications
Imidazole compounds have been associated with antitumor activities . The compound could be investigated for its potential to inhibit tumor growth or induce apoptosis in cancer cells. This research could lead to the development of new chemotherapeutic agents .
Anti-inflammatory Properties
The compound’s potential to exhibit anti-inflammatory effects makes it a candidate for the treatment of chronic inflammatory diseases. Studies could explore its mechanism of action and effectiveness in reducing inflammation in various disease models .
Antidiabetic Effects
Research into the antidiabetic effects of imidazole derivatives could extend to this compound. Its role in modulating insulin sensitivity or glucose metabolism could be explored, contributing to the treatment options for diabetes .
Antiviral Capabilities
Given the broad range of biological activities of imidazole derivatives, this compound could be studied for its antiviral capabilities . It may interfere with viral replication or assembly, offering a pathway to new antiviral drugs .
Antioxidant Activity
The compound’s potential as an antioxidant can be researched. Antioxidants play a vital role in protecting cells from oxidative stress, and this compound could contribute to the prevention of diseases associated with oxidative damage .
Anti-amoebic and Antihelmintic Uses
Finally, the compound’s use in treating infections caused by amoebas and helminths (worms) could be investigated. These applications are particularly relevant in regions where such parasitic infections are prevalent .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 6-(4-bromoanilino)-7-fluoro-3H-benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2/c1-22-15(21)10-6-11-14(19-7-18-11)12(17)13(10)20-9-4-2-8(16)3-5-9/h2-7,20H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHBVIXVKAMLFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1NC3=CC=C(C=C3)Br)F)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735967 | |
Record name | Methyl 5-(4-bromoanilino)-4-fluoro-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-((4-bromophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate | |
CAS RN |
606143-93-5 | |
Record name | Methyl 5-(4-bromoanilino)-4-fluoro-1H-benzimidazole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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